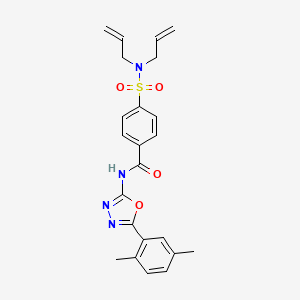

4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

説明

4-(N,N-Diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 3. The benzamide moiety is functionalized with a sulfamoyl group bearing N,N-diallyl substituents. This structural configuration combines sulfonamide pharmacophores with heterocyclic motifs, a design strategy often employed in medicinal chemistry to enhance bioavailability and target specificity .

特性

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-5-13-27(14-6-2)32(29,30)19-11-9-18(10-12-19)21(28)24-23-26-25-22(31-23)20-15-16(3)7-8-17(20)4/h5-12,15H,1-2,13-14H2,3-4H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSAUUGHBFTPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide , with CAS number 891121-13-4, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiproliferative and antimicrobial activities, along with relevant research findings and case studies.

Structural Information

- Molecular Formula : CHNOS

- Molecular Weight : 452.5 g/mol

- Physical State : Solid (specific density and boiling point data are not available)

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 452.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiproliferative Activity

Research indicates that 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have reported its efficacy against:

- HepG2 (human liver cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The compound induces cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating bacterial infections.

Table 2: Biological Activity Overview

| Activity Type | Target Organisms/Cell Lines | Effect |

|---|---|---|

| Antiproliferative | HepG2, MCF-7, HCT116 | Induces cell cycle arrest and apoptosis |

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibits bacterial growth |

Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on HepG2 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and E. coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index.

Toxicity and Safety

While extensive toxicity studies are lacking, preliminary assessments indicate that 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is well-tolerated in animal models at doses up to 40 mg/kg. Further research is necessary to fully understand its safety profile and potential side effects.

類似化合物との比較

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。